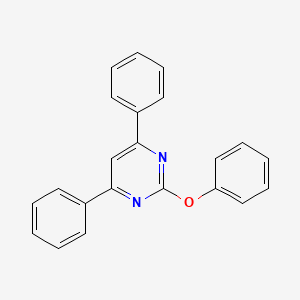![molecular formula C15H15ClN2O2S B5300174 N'-[(4-chlorophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B5300174.png)
N'-[(4-chlorophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(4-chlorophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide, also known as CDB-2914, is a synthetic compound that belongs to the class of selective progesterone receptor modulators (SPRMs). It was first developed by the Population Council in the late 1990s as a potential contraceptive agent. However, its unique mechanism of action and therapeutic potential have also been explored for various other applications.
Mechanism of Action
N'-[(4-chlorophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide acts as a selective progesterone receptor modulator, binding to the progesterone receptor and selectively modulating its activity. It has been shown to have both agonistic and antagonistic effects on the progesterone receptor, depending on the tissue and cellular context. This unique mechanism of action allows this compound to selectively target specific tissues and cell types, while minimizing unwanted side effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the tissue and cellular context. In reproductive tissues, it has been shown to inhibit ovulation, alter endometrial morphology, and reduce menstrual bleeding. In breast cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In immune cells, it has been shown to modulate cytokine production and reduce inflammation.
Advantages and Limitations for Lab Experiments
N'-[(4-chlorophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide has several advantages for lab experiments, including its high purity, well-defined mechanism of action, and selective targeting of specific tissues and cell types. However, it also has several limitations, including its moderate yield of synthesis, potential for off-target effects, and limited availability for research purposes.
Future Directions
There are several potential future directions for research on N'-[(4-chlorophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide, including:
1. Further exploration of its potential contraceptive effects and its use as a non-hormonal contraceptive agent.
2. Investigation of its potential therapeutic applications in other fields of medicine, such as neurology, cardiology, and gastroenterology.
3. Development of more potent and selective derivatives of this compound, with improved pharmacokinetic properties and reduced off-target effects.
4. Investigation of its potential in combination with other drugs or therapies, to enhance its therapeutic efficacy and minimize side effects.
5. Further elucidation of its mechanism of action and its effects on various cellular pathways and signaling networks.
Synthesis Methods
The synthesis of N'-[(4-chlorophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with N,N-dimethylbenzamide, followed by the addition of ammonium hydroxide and the purification of the resulting product. The overall yield of the synthesis is moderate, and the purity of the compound is typically high.
Scientific Research Applications
N'-[(4-chlorophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including gynecology, oncology, and immunology. In gynecology, it has been investigated as a potential contraceptive agent, as well as a treatment for various reproductive disorders such as endometriosis, uterine fibroids, and abnormal uterine bleeding. In oncology, it has been explored as a potential treatment for breast cancer, ovarian cancer, and other hormone-sensitive tumors. In immunology, it has been studied for its potential anti-inflammatory and immunomodulatory effects.
properties
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-N,N-dimethylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-18(2)15(12-6-4-3-5-7-12)17-21(19,20)14-10-8-13(16)9-11-14/h3-11H,1-2H3/b17-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZAGFMTCKQOTO-ICFOKQHNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C(=N\S(=O)(=O)C1=CC=C(C=C1)Cl)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-[(benzylamino)carbonyl]-1H-imidazole-4-carboxylate](/img/structure/B5300103.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5300111.png)
![N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide](/img/structure/B5300118.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}glycine](/img/structure/B5300126.png)
![N-cyclopropyl-2,4-difluoro-3-methoxy-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5300132.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine](/img/structure/B5300138.png)
![2-methyl-4-(4-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5300143.png)
![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5300154.png)
![4-(4-{2-[2-oxo-6-(trifluoromethyl)-1,2-dihydro-4-pyrimidinyl]vinyl}phenoxy)butanenitrile](/img/structure/B5300160.png)
![1-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B5300166.png)
![3-({[2-(4-chlorophenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5300176.png)
![N-(2-ethoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5300178.png)
![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B5300200.png)